Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate
Description
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate is a specialized organic sulfinate salt featuring a tert-butoxycarbonyl (Boc)-protected amino group and a branched alkyl chain. Its molecular formula is C₉H₁₇NNaO₄S, with a calculated molecular weight of 258.07 g/mol. The Boc group serves as a temporary protective moiety for amines, making this compound valuable in peptide synthesis and pharmaceutical intermediate preparation .
Properties
Molecular Formula |
C10H20NNaO4S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
sodium;2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C10H21NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4,5)7-16(13)14;/h6-7H2,1-5H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
RABRPBGMQYWAIC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with sulfinate salts. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected based on structural or functional similarities:
Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate A sulfinate salt with a cyclobutane ring and cyano substituent.
tert-Butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- A Boc-protected bicyclic amine with a formyl group.
Comparative Analysis
Table 1: Structural and Functional Comparison
*Hypothesized formula based on structural features.
Detailed Findings
Molecular Weight and Structural Complexity The primary compound’s higher molecular weight (258.07 g/mol) compared to sodium 3-cyanocyclobutane-1-sulfinate (194.20 g/mol) reflects the Boc group and branched alkane . The bicyclic compound (225.28 g/mol) has moderate weight but greater structural rigidity due to its azabicyclo[3.1.0]hexane core .
Functional Group Reactivity Boc Group: Present in both the primary compound and the bicyclic derivative, the Boc group offers acid-labile protection. However, the sulfinate’s base sensitivity limits its utility in alkaline conditions, unlike the cyanocyclobutane analog, which remains stable in basic media . Cyano vs. Sulfinate: The cyano group in sodium 3-cyanocyclobutane-1-sulfinate may participate in nitrile-based reactions (e.g., cycloadditions), whereas the sulfinate’s nucleophilic sulfonyl group is suited for thiol-alkene coupling .
Solubility and Applications The sodium sulfinates exhibit high water solubility due to their ionic nature, making them ideal for aqueous-phase reactions. In contrast, the bicyclic compound’s organic solubility aligns with its role in non-polar synthetic environments .
Stability
- The primary compound’s Boc group is prone to cleavage under basic conditions, whereas the bicyclic derivative’s rigid structure enhances thermal and chemical stability, favoring long-term storage .
Biological Activity
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate is a sulfinic acid derivative with significant biological activity. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl protecting group and a sulfinic acid moiety, which contribute to its reactivity and potential applications in medicinal chemistry.
- Molecular Formula : C10H20NNaO4S
- Molecular Weight : 273.33 g/mol
- CAS Number : 124072-61-3
The presence of the sulfinic group allows for interactions with various biological macromolecules, leading to diverse biological effects.
Research indicates that this compound can exhibit:
- Antimicrobial Activity : Compounds with sulfinic groups often show potential against various pathogens. The mechanism typically involves the modification of proteins through covalent bonding with nucleophilic amino acids such as cysteine and lysine, altering their function and activity.
- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Antimicrobial Activity Studies
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Case Studies on Biological Interaction
In a series of interaction studies using mass spectrometry and NMR spectroscopy, this compound was shown to bind effectively to target proteins involved in cellular signaling pathways. Notably:
- Binding Affinity : The compound exhibited high binding affinity towards cysteine-rich proteins, indicating its potential role in modifying protein functions through sulfinate modifications.
- Protein Modification : Mass spectrometry analysis revealed specific modifications on target proteins, suggesting that this compound could be used as a tool for probing biological processes involving sulfinate modifications.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds in the realm of sulfonamides and sulfinate derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate | Contains a methyl group instead of dimethyl | Different branching affects reactivity |
| Sodium sulfonate derivatives | General class containing sulfonate groups | Varies widely in structure; less sterically hindered |
| Sulfonamide derivatives | Contains sulfonamide functional group | Often used as antibiotics; different reactivity |
The unique branched structure of this compound combined with the tert-butoxycarbonyl protecting group influences both its chemical behavior and potential applications in drug development compared to simpler or more linear analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
